Bepafant

Übersicht

Beschreibung

Bepafant ist ein synthetischer racemischer Platelet-aktivierender-Faktor-Rezeptor-Antagonist, der auf dem Hetrazepin-Gerüst basiert. Es ist ein pharmakologisch stärker wirksames Derivat von Apafant. This compound ist ein potenter und spezifischer synthetischer Antagonist des pro-inflammatorischen Platelet-aktivierenden Faktorrezeptors . Es wurde in vitro und in vivo für die Untersuchung des Platelet-aktivierenden Faktor-Signalwegs eingesetzt und in klinischen Studien untersucht .

Vorbereitungsmethoden

Bepafant wird unter Verwendung des Thienotriazolodiazepin-Gerüsts synthetisiert. Die Syntheseroute beinhaltet die Bildung eines racemischen Gemisches, das aus dem aktiven Eutomer S-Bepafant und dem inaktiven Distomer WEB2387 besteht . Die Herstellung umfasst mehrere Schritte, darunter die Bildung des Thienotriazolodiazepin-Kerns und die anschließende Funktionalisierung, um die gewünschten Substituenten einzuführen . Industrielle Produktionsverfahren umfassen typischerweise die Optimierung der Reaktionsbedingungen, um die Ausbeute und Reinheit zu maximieren und gleichzeitig die Bildung von Nebenprodukten zu minimieren .

Analyse Chemischer Reaktionen

Bepafant unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Natriumborhydrid . Die wichtigsten Produkte, die aus diesen Reaktionen entstehen, sind Derivate mit modifizierten funktionellen Gruppen, die zur Untersuchung der Struktur-Aktivitäts-Beziehung der Verbindung verwendet werden können .

Wissenschaftliche Forschungsanwendungen

Anaphylaxis Models

Bepafant has been extensively studied in animal models of anaphylaxis. In experiments involving sensitized mice and guinea pigs, this compound demonstrated a protective effect against anaphylactic death when administered prior to or during an anaphylactic response. The compound effectively reduced bronchoconstriction and hypotension associated with anaphylaxis, indicating its potential use in managing severe allergic reactions .

| Study | Model | Dosage | Outcome |

|---|---|---|---|

| Study 1 | Mice | 1.0-10 mg/kg p.o. | Protection from anaphylactic death |

| Study 2 | Guinea pigs | 0.1-1 mg/kg i.v. | Attenuation of bronchoconstriction |

Vascular Permeability

Research has shown that this compound can inhibit PAF-induced increases in vascular permeability in rat skin models. This property suggests its potential application in conditions characterized by excessive vascular leakage, such as sepsis or acute inflammatory responses .

Angiogenesis

This compound has been implicated in studies examining the role of PAF in angiogenesis. In murine models, the blockade of PAF receptors with this compound inhibited neoangiogenesis induced by CD40 stimulation, highlighting its relevance in vascular diseases and tumor biology .

| Study | Model | Findings |

|---|---|---|

| Study 3 | Murine model of Matrigel implantation | Inhibition of CD40-induced angiogenesis |

Adaptive Immunity

Recent findings suggest that this compound may enhance adaptive immune responses. In experiments involving ovalbumin immunization, the presence of this compound increased specific IgG2a antibody production without affecting IgG1 levels, indicating a shift towards a more robust Th1-type immune response .

Clinical Implications

The pharmacological profile of this compound positions it as a candidate for therapeutic interventions in various clinical settings:

- Allergy Management : Its efficacy in preventing anaphylaxis could lead to new treatment protocols for severe allergic reactions.

- Inflammatory Disorders : By modulating vascular permeability and inflammatory responses, it may be beneficial in treating conditions like sepsis or acute respiratory distress syndrome.

- Cancer Therapy : Given its role in angiogenesis, this compound could be explored as an adjunct therapy in cancer treatments to inhibit tumor growth through vascular modulation.

Wirkmechanismus

Bepafant exerts its effects by antagonizing the platelet activating factor receptor, a G-protein-coupled seven-transmembrane receptor that plays a profound role in stimulating inflammatory and thrombotic responses . By displacing the natural ligand platelet activating factor with an equilibrium dissociation constant of 16 nM, this compound inhibits the signaling function of the platelet activating factor receptor . This inhibition leads to a reduction in platelet and neutrophil aggregation, bronchoconstriction, hypotension, microvascular leakage, and anaphylactic shock .

Vergleich Mit ähnlichen Verbindungen

Bepafant ist strukturell verwandt mit anderen Platelet-aktivierenden Faktorrezeptor-Antagonisten wie Apafant und WEB2086 . Im Vergleich zu diesen Verbindungen zeigt this compound in in vivo-Modellen eine höhere Potenz und weist ein günstigeres pharmakokinetisches Profil auf . Das aktive Enantiomer S-Bepafant ist in vivo geringfügig potenter als racemisches this compound . Weitere ähnliche Verbindungen sind WEB2387, das als negative Kontrolle in Studien mit this compound verwendet wird .

Biologische Aktivität

Bepafant, also known as WEB 2170, is a selective antagonist of the platelet-activating factor (PAF) receptor. This compound is classified as a thieno-triazolodiazepine and has been extensively studied for its pharmacological properties, particularly in the context of inflammatory responses and various pathophysiological conditions. Its ability to inhibit PAF-induced biological activities makes it a significant molecule in research related to inflammation, anaphylaxis, and cancer.

This compound functions primarily by blocking the PAF receptor, which mediates numerous biological processes including platelet aggregation, bronchoconstriction, and vascular permeability. The compound demonstrates potent inhibitory effects on PAF-induced human platelet aggregation with an IC50 value of approximately 0.3 µM and on neutrophil aggregation with an IC50 value of about 0.83 µM . This specificity highlights its potential therapeutic applications in conditions where PAF plays a crucial role.

In Vitro Studies

In vitro studies have confirmed that this compound selectively inhibits PAF-induced aggregation without significantly affecting aggregation induced by other agonists. This selectivity is crucial for minimizing side effects while maximizing therapeutic efficacy .

Anaphylaxis Models

This compound has been evaluated in various animal models for its protective effects against anaphylaxis. In actively sensitized mice, doses ranging from 1.0 to 10 mg/kg administered orally provided significant protection against anaphylactic death, especially when combined with beta-receptor antagonists like propranolol . Similarly, in guinea pigs subjected to active anaphylaxis via ovalbumin challenge, this compound significantly reduced mortality and mitigated bronchoconstriction and hypotension .

Vascular Effects

In anesthetized rat models, intravenous administration of this compound at doses between 0.001-0.1 mg/kg effectively inhibited PAF-induced hypotension in a dose-dependent manner . The compound also demonstrated the ability to prevent increases in vascular permeability induced by PAF in rat skin, underscoring its potential use in managing vascular-related pathologies.

Angiogenic Role of PAF

Recent studies have indicated that PAF may play a role in tumor angiogenesis. In breast carcinoma tissues, elevated levels of PAF were detected compared to control tissues, correlating with increased microvessel density . this compound's application inhibited angiogenesis induced by PAF-like activity in cultured breast cancer cells, suggesting its potential utility in cancer therapy by targeting the angiogenic processes mediated by PAF.

Table: Summary of this compound's Biological Activities

| Activity | In Vitro Effect | In Vivo Effect |

|---|---|---|

| Platelet Aggregation | IC50 = 0.3 µM | Significant inhibition |

| Neutrophil Aggregation | IC50 = 0.83 µM | Significant inhibition |

| Anaphylaxis Protection | Dose-dependent (1-10 mg/kg) | Significant protection |

| Vascular Permeability | Effective inhibition | Effective inhibition |

| Angiogenesis | Inhibition observed | Reduced tumor vascularization |

Case Study: Anaphylaxis Management

In a controlled study involving guinea pigs, this compound was administered alongside ovalbumin to assess its efficacy in preventing anaphylactic shock. Results showed that pre-treatment with this compound significantly reduced mortality rates and improved respiratory function post-challenge. This study reinforces the potential clinical applications of this compound in managing severe allergic reactions .

Eigenschaften

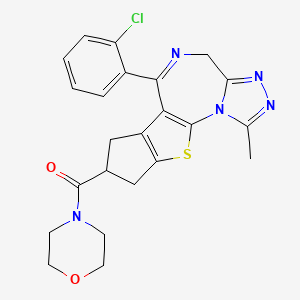

IUPAC Name |

[9-(2-chlorophenyl)-3-methyl-16-thia-2,4,5,8-tetrazatetracyclo[8.6.0.02,6.011,15]hexadeca-1(10),3,5,8,11(15)-pentaen-13-yl]-morpholin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22ClN5O2S/c1-13-26-27-19-12-25-21(15-4-2-3-5-17(15)24)20-16-10-14(11-18(16)32-23(20)29(13)19)22(30)28-6-8-31-9-7-28/h2-5,14H,6-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWYVRZOREBYLCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1C3=C(C4=C(S3)CC(C4)C(=O)N5CCOCC5)C(=NC2)C6=CC=CC=C6Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22ClN5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10869589 | |

| Record name | [6-(2-Chlorophenyl)-1-methyl-8,9-dihydro-4H,7H-cyclopenta[4,5]thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-8-yl](morpholin-4-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10869589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114776-28-2 | |

| Record name | [6-(2-Chlorophenyl)-8,9-dihydro-1-methyl-4H,7H-cyclopenta[4,5]thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-8-yl]-4-morpholinylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=114776-28-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bepafant [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114776282 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BEPAFANT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CKS724B66O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.